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For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoalanosine, systematically known as L-2-amino-4-nitrosohydroxyaminobutyric acid, is a
naturally occurring amino acid analogue with significant biological activity. Isolated from
Streptomyces galilaeus, it has garnered attention for its potent herbicidal properties and its
potential as a chiral building block in the synthesis of complex pharmaceutical compounds. This
technical guide provides a comprehensive overview of the physical and chemical properties of
Homoalanosine, detailed experimental protocols, and an exploration of its mechanism of
action, designed to support researchers, scientists, and professionals in the field of drug
development.

Physical and Chemical Properties

Homoalanosine is a colorless powder with a molecular formula of C4H9N304 and a molecular
weight of 163.13 g/mol .[1] It is soluble in water, a characteristic typical of small amino acids.[1]
The key physical and chemical properties of Homoalanosine are summarized in the table
below for easy reference and comparison.
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Property Value Reference

(2S)-2-amino-4-(hydroxy-

IUPAC Name _ _ _ _
nitroso-amino)butanoic acid
Molecular Formula C4H9N304 [1]
Molecular Weight 163.13 g/mol [1]
Appearance Colorless Powder [1]
Melting Point 181-183°C [1]
Solubility Soluble in Water [1]
Density 1.7+0.1 g/cm3 (predicted) [1]
B ) 385.1+52.0 °C at 760 mmHg
Boiling Point ) [1]
(predicted)
(Predicted values for similar
structures suggest multiple
pKa .
pKa values for the amino and
carboxylic acid groups)
RMTXCTHJOJRMCZ-
InChl Key

VKHMYHEASA-N

C(C--INVALID-LINK--[O-])--
INVALID-LINK--N

Canonical SMILES

Experimental Protocols
Synthesis of Homoalanosine

While a detailed, step-by-step protocol for the total synthesis of Homoalanosine is not readily
available in public literature, its structural similarity to other amino acids suggests that standard
peptide synthesis methodologies could be adapted. A plausible synthetic route would likely
involve the use of a protected glutamic acid derivative as a starting material, followed by
modification of the side chain to introduce the N-nitrosohydroxylamino group.

A generalized workflow for a potential synthetic approach is outlined below:
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A potential synthetic workflow for Homoalanosine.

Note: This is a conceptual workflow. The actual synthesis would require careful selection of
protecting groups, activating agents, and reaction conditions to ensure stereochemical integrity
and avoid side reactions.

Purification of Homoalanosine

The purification of Homoalanosine from a crude reaction mixture or a fermentation broth
would typically involve a multi-step chromatographic process. Given its polar and ionic nature,
ion-exchange chromatography is a highly effective method.

A general protocol for purification would involve the following steps:

« Initial Extraction: If isolated from a fermentation broth, an initial extraction with a polar solvent
would be performed to separate Homoalanosine from the bulk of the culture medium.

» lon-Exchange Chromatography:

o Resin Selection: A strong cation exchange resin would be suitable to bind the positively
charged amino group of Homoalanosine at an acidic pH.

o Loading: The crude extract, dissolved in a low ionic strength buffer at a pH below the
isoelectric point of Homoalanosine, is loaded onto the column.

o Washing: The column is washed with the loading buffer to remove unbound impurities.

o Elution: Homoalanosine is eluted using a gradient of increasing salt concentration or by
increasing the pH of the buffer.

o Reversed-Phase Chromatography: For further polishing and removal of less polar impurities,
reversed-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or
water/methanol gradient can be employed.
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» Crystallization: The purified fractions are pooled, the solvent is evaporated, and
Homoalanosine can be crystallized from a suitable solvent system (e.g., water/ethanol) to
obtain a highly pure solid product.

The workflow for a typical purification process is illustrated below:

Crude Homoalanosine | lon-Exchange Chromatography | Reversed-Phase HPLC > Crystallization >{ Pure Homoalanosine

Click to download full resolution via product page

A generalized purification workflow for Homoalanosine.

Spectroscopic Data

Detailed spectroscopic data for Homoalanosine is crucial for its identification and
characterization. While specific, high-resolution spectra are not widely published, the expected
spectral features based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-
proton, the two beta-protons, and the two gamma-protons. The chemical shifts would be
influenced by the adjacent electron-withdrawing groups (amino, carboxyl, and N-
nitrosohydroxylamino). The alpha-proton would likely appear as a multiplet due to coupling
with the beta-protons. The beta and gamma protons would also exhibit complex splitting
patterns.

e 13C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon
atoms in the molecule. The carboxyl carbon would resonate at the downfield end of the
spectrum (typically ~170-180 ppm). The chemical shifts of the alpha, beta, and gamma
carbons would be characteristic of an amino acid backbone with a modified side chain.

Infrared (IR) Spectroscopy

The IR spectrum of Homoalanosine would exhibit characteristic absorption bands for its
functional groups:
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e O-H stretch: A broad band in the region of 2500-3300 cm~* corresponding to the carboxylic
acid hydroxyl group.

e N-H stretch: Bands in the region of 3000-3300 cm~! associated with the amino group.

e C=0 stretch: A strong absorption around 1700-1725 cm~1 for the carboxylic acid carbonyl
group.

e N-O stretch: Bands corresponding to the N-nitroso and hydroxylamino functionalities would
be expected in the fingerprint region (below 1500 cm™12).

Mass Spectrometry (MS)

e Molecular Ion: In a mass spectrum, the molecular ion peak ([M]* or [M+H]*) would be
observed at an m/z corresponding to its molecular weight (163.13).

» Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of
the carboxyl group (as CO2) and the loss of the amino group. The specific fragmentation
pattern of the N-nitrosohydroxylamino side chain would provide further structural
confirmation.

Mechanism of Action and Signhaling Pathways

The primary biological activity of Homoalanosine is its herbicidal effect, which is attributed to
the inhibition of amino acid biosynthesis in plants. This mode of action is common to several
classes of commercial herbicides.

Inhibition of Amino Acid Synthesis

Herbicides that inhibit amino acid synthesis typically target key enzymes in the biosynthetic
pathways of essential amino acids. The structural similarity of Homoalanosine to natural
amino acids suggests that it acts as an antimetabolite, competitively or non-competitively
inhibiting an enzyme crucial for plant growth. While the specific enzyme target of
Homoalanosine has not been definitively identified in the available literature, it is likely an
enzyme involved in the biosynthesis of one of the essential amino acids.

The general signaling pathway initiated by the inhibition of an essential amino acid biosynthesis
is depicted below:
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Proposed herbicidal mechanism of Homoalanosine.
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The inhibition of the target enzyme leads to a deficiency in a specific essential amino acid. This
triggers a cascade of events, including the activation of amino acid starvation stress responses
and a subsequent halt in protein synthesis, ultimately leading to growth arrest and plant death.

Conclusion

Homoalanosine presents a molecule of interest for both agricultural and pharmaceutical
research. Its well-defined physical and chemical properties, combined with its potent biological
activity, make it a valuable subject for further investigation. This guide provides a foundational
understanding of Homoalanosine, summarizing its key characteristics and outlining the
necessary experimental approaches for its study. Further research to elucidate its precise
enzyme target and to develop efficient synthetic routes will be crucial in unlocking its full
potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15592889?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

